![molecular formula C6H11ClN4O B2736062 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE CAS No. 2137895-63-5](/img/structure/B2736062.png)
2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE
Vue d'ensemble
Description
2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE is a heterocyclic compound that belongs to the triazolopyrazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrazine and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity while minimizing the formation of byproducts .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The compound’s pyrazine ring undergoes nucleophilic substitution, particularly at electron-deficient positions. For example:
-
Amination : Reaction with hydrazine hydrate at elevated temperatures (85°C) in ethanol facilitates substitution of chlorine atoms (if present) or activation of adjacent positions .
-
Fluoroalkylation : Trifluoroacetic anhydride in chlorobenzene enables introduction of trifluoromethyl groups under acidic conditions, as demonstrated in structurally related triazolo-pyrazines .
Table 1: Nucleophilic Substitution Conditions
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Hydrazine Substitution | Hydrazine hydrate, EtOH, 85°C, reflux | 60-70% | |
Trifluoromethylation | Trifluoroacetic anhydride, CHCl₃, 50°C | 93% |
Cyclization and Ring-Opening Reactions
The triazole moiety participates in cyclization reactions. Key examples include:
-
Phosphorus Oxide Trichloride (POCl₃)-Mediated Cyclization : Dehydration and cyclization of intermediates under POCl₃ at 110°C yield fused heterocycles .
-
Ethylenediamine-Induced Ring-Opening : At low temperatures (−20°C), ethylenediamine attacks the triazole ring, leading to ring-opening followed by re-cyclization .
Table 2: Cyclization Parameters
Process | Conditions | Product Purity | Reference |
---|---|---|---|
POCl₃ Cyclization | POCl₃, 110°C, 42 hours | 99.1% (HPLC) | |
Ethylenediamine Reaction | Ethylenediamine, −20°C, 3 hours | 85% |
Alkylation and Acylation
The methyl group at position 2 and secondary amines in the tetrahydro-pyrazine ring are reactive sites:
-
Methylmagnesium Bromide Alkylation : Grignard reagents selectively alkylate the triazole nitrogen under inert atmospheres (THF, −50°C to 23°C) .
-
Benzoylation : 2-Chloro-3-(trifluoromethyl)benzoyl chloride reacts with the secondary amine in THF, yielding N-acylated derivatives .
Table 3: Alkylation/Acylation Efficiency
Reaction | Reagents | Temperature | Yield | Reference |
---|---|---|---|---|
Grignard Alkylation | MethylMgBr, THF, −50°C → 23°C | 56% | ||
Benzoylation | Acyl chloride, THF, 23°C | 83% |
Reductive Amination and Hydrogenation
The tetrahydro-pyrazine component undergoes hydrogenation:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol under hydrogen pressure reduces unsaturated bonds, enhancing solubility .
-
Reductive Amination : Ammonium formate and Pd/Al₂O₃ facilitate reductive coupling at 100°C .
Table 4: Reduction Conditions
Method | Catalysts/Conditions | Time | Yield | Reference |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ (50 psi), EtOH, 100°C | 45 min | 75% | |
Reductive Amination | Pd/Al₂O₃, NH₄HCO₂, MeOH, reflux | 60 min | 88% |
Acid/Base-Mediated Rearrangements
Controlled pH adjustments are critical for stabilizing intermediates:
-
Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the triazole ring, forming pyrazine-diamine derivatives .
-
Base-Induced Rearrangement : Sodium hydroxide (pH 12) promotes ring contraction/expansion in polar aprotic solvents .
Biological Activity and Derivatization
While not a direct reaction, the compound’s bioactivity informs its derivatization:
Applications De Recherche Scientifique
Pharmacological Applications
The compound has been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which plays a significant role in several central nervous system (CNS) disorders. The following therapeutic areas highlight its potential applications:
CNS Disorders
- Depression and Anxiety : Research indicates that compounds targeting NK-3 receptors can alleviate symptoms associated with depression and anxiety disorders. The antagonism of these receptors may help modulate mood and emotional responses .
- Psychotic Disorders : The compound shows promise in treating schizophrenia and other psychotic disorders by influencing neurochemical pathways linked to these conditions .
- Cognitive Disorders : Potential applications include the treatment of cognitive impairments associated with diseases like Alzheimer's and Parkinson's .
Pain Management
- The compound has been explored for its analgesic properties, particularly in conditions involving chronic pain and inflammatory responses. Its mechanism may involve modulation of pain pathways via NK-3 receptor inhibition .
Oncology
- Emerging studies suggest that derivatives of this compound could be developed as anti-cancer agents. For instance, certain triazolo-pyrazine derivatives have shown potent inhibition of cancer cell proliferation in preclinical models . Specific compounds derived from this scaffold have entered clinical trials for various cancers .
Synthesis and Structural Modifications
The synthesis of 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride involves several steps that can be optimized to enhance yield and purity. Notable synthetic routes include:
- Chiral Synthesis : A novel chiral synthesis method has been developed to create stereoisomerically pure compounds that may exhibit improved biological activity .
- Modification of Substituents : Alterations at the 2 and 6 positions of the pyrazine ring can lead to derivatives with enhanced pharmacological profiles .
Case Studies
Several case studies underline the effectiveness of this compound in various applications:
Case Study 1: Treatment of Depression
A study demonstrated that a specific NK-3 receptor antagonist derivative significantly reduced depressive-like behaviors in animal models. This finding supports the hypothesis that targeting NK-3 receptors can yield therapeutic benefits in mood disorders .
Case Study 2: Anti-Cancer Activity
In vitro assays revealed that certain triazolo-pyrazine derivatives exhibited potent cytotoxic effects against non-small cell lung cancer cells. These compounds were shown to inhibit key signaling pathways involved in tumor growth and metastasis .
Mécanisme D'action
The mechanism of action of 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: This compound is similar in structure and is used as an intermediate in the synthesis of sitagliptin, an antidiabetic drug.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazolopyrazine core and are used in energetic materials.
Uniqueness
2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE is unique due to its specific substitution pattern and its application as an intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions and its role in medicinal chemistry distinguish it from other similar compounds .
Activité Biologique
2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C₇H₁₂N₄·HCl |
Molecular Weight | 152.2 g/mol |
IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride |
Appearance | White to off-white powder |
Biological Activity
Research indicates that compounds containing the triazole and pyrazine moieties exhibit a wide range of biological activities including:
- Antimicrobial Effects : Various derivatives of triazoles have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Activity : Some studies suggest that triazole-based compounds can act as selective inhibitors of cancer cell proliferation. For example, derivatives have been investigated for their potential in treating non-small cell lung cancer and other malignancies by targeting specific kinases .
- Neurokinin Receptor Antagonism : The compound has been identified as a selective antagonist for the neurokinin-3 (NK-3) receptor. This action may provide therapeutic benefits in treating disorders related to the central nervous system (CNS), such as anxiety and depression .
Case Studies
- Anticancer Research : A study focusing on a series of triazole-pyrazine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. Notably, one derivative showed significant inhibition of c-Met kinase activity at concentrations as low as 0.005 µM .
- Neurokinin Receptor Studies : In pharmacological evaluations for NK-3 receptor antagonism, compounds derived from 2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin demonstrated promising results in preclinical models. These findings suggest potential applications in treating anxiety disorders .
Synthesis Methods
The synthesis of 2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin involves several methodologies:
- Chiral Synthesis : Novel chiral synthesis routes have been developed to produce stereoisomerically pure compounds that enhance biological activity and selectivity towards target receptors .
- Solid-phase Synthesis : Recent advancements include solid-phase assisted synthesis techniques that allow for efficient production of triazole-fused pyrazines with high yields .
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDUUNHEMEBPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2CCNCC2=N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137895-63-5 | |
Record name | 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.